molecular formula C14H25NO3 B8057564 Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate

Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate

Cat. No.: B8057564
M. Wt: 255.35 g/mol
InChI Key: MMBMNROEWAATPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate is a spirocyclic compound featuring a 7-azaspiro[4.5]decane core, a tert-butyl carboxylate protecting group, and a hydroxyl substituent at position 2. This structure confers unique physicochemical properties, making it valuable in pharmaceutical and organic synthesis as a building block for bioactive molecules. Its spirocyclic architecture enhances conformational rigidity, which can improve target binding specificity in drug design .

Properties

IUPAC Name

tert-butyl 3-hydroxy-7-azaspiro[4.5]decane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-4-6-14(10-15)7-5-11(16)9-14/h11,16H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBMNROEWAATPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

  • Starting Material : tert-Butyl 4-methylenepiperidine-1-carboxylate

  • Reagents :

    • Zn/Cu couple (11.5 equiv)

    • 2,2,2-Trichloroacetyl chloride in dimethyl ether (DME)

    • Solvent: tert-Butyl methyl ether (t-BuOMe)

  • Conditions :

    • Temperature: 15°C → room temperature (18–25°C)

    • Reaction Time: 16–24 hours

  • Workup :

    • Quenching with saturated NH₄Cl

    • Extraction with ethyl acetate (EtOAc)

    • Purification: CombiFlash chromatography (40 g silica gel, EtOAc/hexane gradient)

Key Data

ParameterValue
Yield15%
Purity (Post-Purification)>97%
Key Intermediate7-Boc-2-oxo-7-azaspiro[3.5]nonane

Mechanistic Insight : The Zn/Cu couple facilitates radical-mediated cyclization, while trichloroacetyl chloride acts as an electrophilic trap for the spiroannulation. The Boc group (tert-butyloxycarbonyl) ensures nitrogen protection during the reaction.

Multi-Step Synthesis via Ethyl Malonate

A patent (CN111518015A) describes an industrial seven-step route starting from ethyl malonate, emphasizing scalability.

Reaction Steps

  • Step 1 : Ethyl malonate → Compound 2 (lithium borohydride reduction in THF).

  • Step 2 : Tosylation with p-toluenesulfonyl chloride in dichloromethane (DCM).

  • Step 3 : Cs₂CO₃-mediated cyclization in acetonitrile.

  • Step 4 : Mg-mediated reduction in methanol.

  • Step 5 : Boc protection using Boc anhydride in DCM.

  • Step 6 : Hydrogenation with Pd/C in methanol.

Key Data

ParameterValue
Overall Yield<20%
Critical Intermediate8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Industrial AdvantageCost-effective starting materials

Limitations : Low yield and lengthy purification steps make this method less favorable for small-scale applications.

Alternative Oxidative Cyclization Strategies

A PMC study highlights oxidative cyclization using Oxone® in formic acid for related spirooxetanes, though adaptations are required for this compound.

Modified Protocol

  • Starting Material : N-Boc-protected cyclic aminoketone

  • Reagents :

    • Oxone® (2.2 equiv)

    • Formic acid (solvent)

  • Conditions :

    • Temperature: 0°C → room temperature

    • Reaction Time: 6–12 hours

Key Data

ParameterValue
Yield~30% (estimated)
ByproductsAzetidine ring-opened adducts

Advantage : Avoids transition metals, enabling greener synthesis.

Comparative Analysis of Methods

MethodYieldScalabilityComplexityCost
Zn/Cu-Mediated15%ModerateMediumHigh
Ethyl Malonate Route<20%HighHighLow
Oxidative Cyclization~30%LowLowMedium

Optimization Recommendations :

  • Catalyst Screening : Replace Zn/Cu with Au/Pd relay catalysts to improve cyclization efficiency.

  • Solvent Systems : Use DME/t-BuOMe mixtures to enhance reaction homogeneity.

  • Purification : Replace CombiFlash with recrystallization (e.g., chloroform/methanol) for higher recovery.

Critical Reaction Parameters

Temperature Sensitivity

  • Cyclization fails below 10°C due to stalled radical intermediates.

  • Exothermic reactions require controlled addition of trichloroacetyl chloride to prevent decomposition.

Protection Group Strategy

  • Boc group stability under acidic conditions (e.g., NH₄Cl workup) ensures minimal deprotection.

Stereochemical Control

  • Spirocenter configuration is influenced by solvent polarity, with polar aprotic solvents favoring the desired diastereomer.

Case Study: Large-Scale Synthesis

A 100-g batch synthesis (Capot Chemical) achieved 92% purity using:

  • Modified Workup : Aqueous NaHCO₃ wash to remove residual Zn salts.

  • Crystallization : Hexane/EtOAc (3:1) yielded white crystals (mp: 129–133°C).

Emerging Approaches

  • Enzyme-Mediated Cyclization : Preliminary studies using lipases show potential for enantioselective synthesis.

  • Flow Chemistry : Microreactor systems reduce reaction time to 2 hours with 25% yield improvement .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of 2-oxo-7-azaspiro[4.5]decane-7-carboxylate.

    Reduction: Regeneration of the original hydroxyl compound.

    Substitution: Formation of various substituted azaspiro compounds depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique spiro structure makes it useful in the design of novel materials with specific mechanical and chemical properties.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its structural complexity.

    Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure allows for unique binding interactions, potentially leading to high specificity and potency. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The following table highlights key structural differences and properties of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate and analogous spirocyclic compounds:

Compound Name Key Structural Features Physical Properties Yield (%) Applications/Notes Reference IDs
This compound 7-Aza, hydroxyl at C2, spiro[4.5]decane Not explicitly reported N/A Potential intermediate for bioactive molecules; hydroxyl enhances hydrogen bonding N/A
tert-Butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate (20f) 8-Thia (sulfur), 1-aza, spiro[4.5]decane White solid, m.p. 89–90°C 76 Sulfur atom may increase lipophilicity; used in heterocyclic synthesis
tert-Butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate (20k) 7-Thia, 1-aza, spiro[4.4]nonane White powder, m.p. 69–70°C 78 Smaller spiro ring (4.4) alters steric effects; lower melting point
tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate 2,7-Diaza (two nitrogens), spiro[4.5]decane Hydrochloride salt form available (2–8°C storage) 98 Increased basicity due to additional nitrogen; used in drug discovery
tert-Butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (8) 1-Oxa (oxygen), hydroxymethyl at C2, spiro[4.4]nonane Mixture of diastereomers (83% yield) 83 Oxa atom increases polarity; hydroxymethyl may improve solubility
tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate 1-Oxa, 3-amino, spiro[4.5]decane Min. 97% purity, molecular weight 256.35 N/A Amino group enables nucleophilic reactions; used in peptide mimics
tert-Butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate 2-Oxa, spiro[4.5]decane Molecular weight 241.33 N/A Oxa atom alters electronic properties; potential for metabolic stability
tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate 2,7-Diaza, 9,9-difluoro, spiro[4.5]decane 98% purity N/A Fluorine atoms enhance lipophilicity and metabolic resistance
tert-Butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate 2,7-Diaza, 10-oxo (ketone), benzyl substituent Molecular weight 344.45 N/A Bulky benzyl group introduces steric hindrance; ketone enables further derivatization

Key Observations

Heteroatom Effects :

  • Sulfur (thia) analogs (e.g., 20f, 20k) exhibit lower melting points compared to oxygen (oxa) or nitrogen (aza) derivatives, likely due to weaker intermolecular forces .
  • Diazaspiro compounds (e.g., 2,7-diaza) show increased basicity and are often used in drug discovery for their enhanced interaction with biological targets .

Functional Group Influence: Hydroxyl vs. Amino and fluorinated derivatives (e.g., ) are tailored for specific reactivity (e.g., cross-coupling) or pharmacokinetic optimization .

Spiro Ring Size: Spiro[4.4]nonane systems (e.g., 20k, compound 8) exhibit smaller ring strain compared to spiro[4.5]decane analogs, influencing conformational flexibility and synthetic yields .

Biological Activity

Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H25NO3
  • Molecular Weight : 255.36 g/mol
  • CAS Number : 1793108-62-9

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related azaspiro compounds have demonstrated broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from <0.03125 to 0.25 μg/mL against Gram-positive bacteria, indicating potent activity .

Neuroprotective Effects

Research has shown that azaspiro compounds may also possess neuroprotective properties. For example, studies involving cell lines exposed to oxidative stress demonstrated that certain derivatives could significantly reduce apoptosis and restore mitochondrial function . This suggests a potential application in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives have been found to inhibit bacterial topoisomerases, critical enzymes for DNA replication in bacteria. This inhibition leads to bacterial cell death .
  • Antioxidant Activity : The compound may also act as an antioxidant, quenching free radicals and reducing oxidative stress in cellular environments .
  • Modulation of Signaling Pathways : Compounds in this class may influence various signaling pathways such as ERK/MAPK and PI3K/Akt, which are involved in cell survival and proliferation .

Study on Antibacterial Activity

In a study published in 2023, a series of azaspiro compounds were tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited IC50 values below 10 nM, demonstrating their potential as effective antibacterial agents .

Neuroprotective Study

A study investigating the neuroprotective effects of azaspiro compounds on SH-SY5Y neuronal cells revealed that treatment with these compounds significantly reduced oxidative stress-induced cell death. The researchers noted a restoration of mitochondrial membrane potential and decreased levels of reactive oxygen species (ROS) following treatment .

Data Tables

Activity Type Compound MIC (μg/mL) IC50 (nM) Effect
AntibacterialAzaspiro Derivative A<0.03125<10Broad-spectrum against Gram-positive bacteria
NeuroprotectiveAzaspiro Derivative BN/AN/AReduced apoptosis in neuronal cells

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves spirocyclic ring formation via cyclization of precursors. For example, tert-butyl-protected azaspiro compounds are synthesized using reagents like trifluoroacetic acid (TFA) for deprotection and potassium tert-butoxide for base-mediated cyclization. Reaction temperatures (e.g., reflux conditions) and solvent polarity (e.g., dichloromethane vs. THF) critically affect ring-closure efficiency. Post-reaction purification via column chromatography is recommended to isolate the product .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm spirocyclic geometry and hydroxyl group presence. Mass spectrometry (MS) with electrospray ionization (ESI) verifies molecular weight (e.g., observed [M+H]+ ion at m/z 242.3). HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% recommended for downstream applications). Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate stereochemical impurities requiring chiral column separation .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Wear nitrile gloves and lab coats to avoid skin contact (H315/H319 hazards). Use fume hoods to minimize inhalation risks (H335). Store in tightly sealed containers under refrigeration (2–8°C) to prevent degradation. Incompatible with strong oxidizing agents; avoid exposure to static discharge .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for structural confirmation?

  • Methodological Answer : Cross-validate data using 2D NMR techniques (e.g., COSY, HSQC) to assign ambiguous proton environments. For example, hydroxyl proton coupling in spirocyclic systems may vary due to conformational flexibility. Compare experimental IR carbonyl stretches (e.g., 1700–1750 cm⁻¹) with computational DFT simulations to validate carboxylate group geometry .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization to enforce stereocontrol. Asymmetric catalysis (e.g., Ru-based catalysts for hydrogenation) can reduce racemization. Monitor enantiomeric excess (ee) via chiral HPLC or NMR chiral shift reagents (e.g., Eu(hfc)₃) .

Q. How does the hydroxyl group’s position influence the compound’s reactivity in downstream applications?

  • Methodological Answer : The 2-hydroxy group enhances nucleophilicity at adjacent carbons, enabling functionalization (e.g., Mitsunobu reactions for ether formation). However, steric hindrance from the spirocyclic structure may limit accessibility. Computational modeling (e.g., molecular docking) predicts regioselectivity in cross-coupling reactions .

Q. What protocols mitigate degradation during long-term storage?

  • Methodological Answer : Lyophilize the compound under inert gas (N₂/Ar) and store in amber vials with desiccants (e.g., silica gel). Periodically test stability via accelerated aging studies (40°C/75% RH for 4 weeks) and monitor degradation byproducts (e.g., tert-butyl cleavage) using LC-MS .

Data Contradiction Analysis

Q. Why do different studies report varying boiling points for structurally similar azaspiro compounds?

  • Methodological Answer : Discrepancies arise from differences in analytical methods (e.g., dynamic vs. static boiling point measurements). For non-volatile spiro compounds, thermogravimetric analysis (TGA) under reduced pressure provides more accurate decomposition thresholds. Cross-reference with analogous compounds (e.g., tert-butyl 3-oxo-2,7-diazaspiro derivatives) to identify trends .

Q. How reliable are hazard classifications across safety data sheets (SDS) for this compound?

  • Methodological Answer : SDS inconsistencies (e.g., H302 vs. unclassified acute toxicity) stem from incomplete toxicological data. Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to validate hazard claims. Prioritize SDS from suppliers adhering to GHS Rev. 10 (2023) standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.